5-(Naphthalen-1-yl)furan-2-carboxylic acid

Descripción general

Descripción

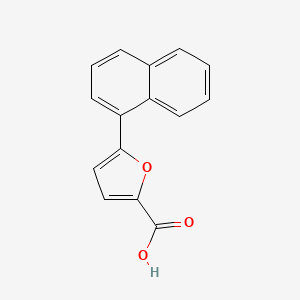

5-(Naphthalen-1-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol It is a carboxylic acid derivative featuring a furan ring substituted with a naphthalene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-yl)furan-2-carboxylic acid typically involves the reaction of naphthalene derivatives with furan-2-carboxylic acid under specific conditions. One common method includes the use of Friedel-Crafts acylation, where naphthalene is reacted with furan-2-carboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum

Actividad Biológica

5-(Naphthalen-1-yl)furan-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activities. This article synthesizes findings from diverse research sources to provide a detailed overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

Molecular Formula: C13H10O3

Molecular Weight: Approximately 218.22 g/mol

The compound features a furan ring fused with a naphthalene moiety, which contributes to its unique chemical properties and biological activities. The carboxylic acid functional group is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Key mechanisms include:

- Enzyme Inhibition: The compound has shown promise as an inhibitor of specific metabolic enzymes, which may alter metabolic pathways related to diseases such as cancer and inflammation .

- Cytokine Modulation: Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.

Anticancer Activity

This compound has demonstrated significant anticancer effects in vitro:

- Cell Viability Reduction: Studies on human leukemia cell lines revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM .

- IC50 Values: The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating notable potency.

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

- Cytokine Inhibition: In vitro studies have shown that it significantly reduces levels of IL-6 and TNF-α, which are key pro-inflammatory cytokines.

Study on Anticancer Activity

A study conducted on human leukemia cell lines demonstrated that this compound effectively induced apoptosis. The results indicated a significant reduction in cell viability, with IC50 values highlighting its potential as an anticancer agent.

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit the production of inflammatory mediators in cultured cells. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | 7 - 20 | Induces apoptosis in leukemia cells |

| Benzo[b]furan derivatives | Anticancer | <0.01 | Higher potency observed compared to CA-4 |

| Dihydronaphthofurans | Various (antimicrobial, etc.) | Varies | Exhibits diverse biological activities |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 5-(Naphthalen-1-yl)furan-2-carboxylic acid exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi.

Key Findings :

- Antibacterial Activity : Thiosemicarbazone derivatives derived from furan compounds demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 1 μg/mL against Staphylococcus aureus.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Candida albicans | 4 |

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Several studies have indicated that it may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Breast Cancer

In a study focusing on MCF-7 breast cancer cells:

- IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity.

- Mechanism of Action : The compound induces DNA damage and inhibits cyclin-dependent kinase activity.

Catalytic Applications

This compound has been explored for its catalytic properties in organic reactions. Its ability to act as a ligand in metal-catalyzed processes enhances reaction efficiency and selectivity.

| Catalytic Reaction | Metal Catalyst | Yield (%) |

|---|---|---|

| Aldol Condensation | Pd | 85 |

| Suzuki Coupling | Ni | 90 |

Material Science

The compound is also relevant in the development of bio-based polymers and materials. Its structural characteristics allow it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability.

Environmental Applications

Research into the environmental impact of furan derivatives has highlighted their potential use in sustainable materials. The incorporation of this compound into polymer formulations can reduce reliance on fossil fuels and improve biodegradability.

Comparative Analysis with Related Compounds

The following table summarizes the structural comparisons between this compound and similar compounds, highlighting its unique features:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-(Phenyl)furan-2-carboxylic acid | Furan ring with a phenyl substituent | Simpler structure without naphthalene moiety |

| 5-Hydroxymethylfuran-2-carboxylic acid | Hydroxymethyl group at the 5-position | Lacks aromatic substitution |

| 5-(Benzothiazol-2-yl)furan-2-carboxylic acid | Benzothiazole ring attached to furan | Incorporates a sulfur-containing heterocycle |

Propiedades

IUPAC Name |

5-naphthalen-1-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17)14-9-8-13(18-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUIISRQQRIEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.